An In-depth Technical Guide to the Photophysical Properties of Basic Red 76
An In-depth Technical Guide to the Photophysical Properties of Basic Red 76
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Red 76, also known by its Colour Index name C.I. 12245, is a cationic monoazo dye.[1] Its chemical structure features a substituted naphthalene (B1677914) ring system linked to a methoxyphenyl group via an azo bridge, and it possesses a quaternary ammonium (B1175870) group which imparts a positive charge.[2] This structure is responsible for its characteristic brilliant red color.[2] While primarily utilized as a direct dye in semi-permanent hair coloring formulations due to its affinity for the negatively charged surface of hair proteins, understanding its photophysical properties is crucial for assessing its potential in other applications, such as biological staining or as a component in photosensitive materials.[1][2] This guide provides a comprehensive overview of the available data on the photophysical properties of Basic Red 76 and outlines detailed experimental protocols for their determination.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of Basic Red 76 is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | [7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium chloride | [1] |
| C.I. Name | Basic Red 76, C.I. 12245 | [1] |
| CAS Number | 68391-30-0 | [3] |
| Molecular Formula | C₂₀H₂₂ClN₃O₂ | [4] |
| Molecular Weight | 371.86 g/mol | [4] |
| Appearance | Red powder | [3] |
| Solubility | Water soluble | [3] |
| Melting Point | 200 °C | [3] |
| logP (o/w) | -1.78 | [3] |
Photophysical Properties
The interaction of Basic Red 76 with light is the basis of its color and potential for fluorescence-based applications. The key photophysical parameters include its absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime.
UV-Visible Absorption
Basic Red 76 exhibits characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions are attributed to π→π* electronic transitions within the conjugated aromatic system. The reported absorption maxima are summarized in Table 2. The peak in the visible region is responsible for its red appearance.
| Absorption Maximum (λmax) | Purity of Sample | Reference |
| 235 nm | 62% | [3][4] |
| 332 nm | 80% | [3][4] |
| 503 nm | Not Specified |
Fluorescence Properties
However, studies on structurally related naphthalene-based azo dyes indicate that their fluorescence properties can be influenced by factors such as substitution patterns and environmental conditions like protonation.[5][6] For some naphthalene-based azo dyes, fluorescence has been observed, though often with low quantum yields.[5] Protonation of the azo group in some of these related dyes has been shown to inhibit photoisomerization, which could potentially lead to an increase in fluorescence, although the overall quantum yields remained low.[5][6]
Given the lack of specific data for Basic Red 76, it is reasonable to hypothesize that it is likely a very weak fluorophore. Experimental determination of its fluorescence properties is necessary for a definitive characterization.
Experimental Protocols
To address the gap in the photophysical data for Basic Red 76, the following sections detail the experimental methodologies for its comprehensive characterization.
Synthesis of Basic Red 76
The synthesis of Basic Red 76 is typically achieved through a two-step diazotization and coupling reaction.[2][3]
Diagram: Synthesis of Basic Red 76
Caption: Synthesis of Basic Red 76 via diazotization and azo coupling.
UV-Visible Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectrum of Basic Red 76.
Diagram: UV-Visible Absorption Spectroscopy Workflow
Caption: Workflow for UV-Visible absorption spectroscopy.
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum of Basic Red 76.
Diagram: Fluorescence Spectroscopy Workflow
Caption: Workflow for fluorescence emission spectroscopy.
Fluorescence Quantum Yield Determination (Comparative Method)
The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard.
Diagram: Quantum Yield Determination Workflow
Caption: Workflow for comparative quantum yield measurement.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
The fluorescence lifetime (τ) can be measured using the TCSPC technique.
Diagram: TCSPC Experimental Workflow
Caption: Workflow for TCSPC fluorescence lifetime measurement.
Conclusion
Basic Red 76 is a well-characterized cationic azo dye in terms of its basic chemical and physical properties, as well as its UV-Visible absorption spectrum. However, a significant gap exists in the scientific literature regarding its fluorescence properties. Based on the behavior of structurally similar naphthalene-based azo dyes, it is likely that Basic Red 76 is a very weak fluorophore. The experimental protocols provided in this guide offer a clear pathway for the comprehensive photophysical characterization of this molecule. Such data would be invaluable for assessing its suitability for novel applications beyond its current use in hair colorants, particularly in fields where well-defined photophysical behavior is a prerequisite.
